molecular formula C14H24NO5P B1360381 Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester CAS No. 7761-63-9

Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester

Cat. No.: B1360381
CAS No.: 7761-63-9
M. Wt: 317.32 g/mol
InChI Key: VUYGHHAMISYIPK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds containing nitrogen substituents. The compound is officially designated with the Chemical Abstracts Service registry number 7761-63-9, providing unambiguous identification within chemical databases and literature. Alternative nomenclature systems recognize this compound through several synonymous designations, including N-(3,4-dimethoxyphenethyl)phosphoramidic acid diethyl ester and diethyl N-(2-(3,4-dimethoxyphenyl)ethyl) phosphoramidate.

The structural designation encompasses multiple nomenclature approaches that emphasize different aspects of the molecular architecture. The phosphoramidic acid designation highlights the presence of the phosphorus-oxygen double bond characteristic of phosphoryl compounds, while the diethyl ester specification indicates the two ethoxy substituents attached to the phosphorus center. The 3,4-dimethoxyphenethyl component describes the aromatic ring system bearing two methoxy groups in the meta and para positions relative to the ethyl chain attachment point.

Additional systematic identifiers include the compound designation as N-diethoxyphosphoryl-2-(3,4-dimethoxyphenyl)ethanamine, which emphasizes the amine functionality within the overall phosphoramidate structure. The Nikkaji Number J34.672A and DSSTox Substance Identifier DTXSID90228276 provide additional database-specific identification codes that facilitate literature searches and regulatory tracking. These multiple identification systems reflect the compound's significance across various chemical and pharmaceutical research domains.

Molecular Formula and Weight Analysis

The molecular formula C14H24NO5P accurately represents the atomic composition of this compound, with a calculated molecular weight of 317.32 grams per mole. This molecular weight places the compound within the medium molecular weight range typical of pharmaceutical intermediates and bioactive organophosphorus derivatives. The elemental composition analysis reveals a carbon content that dominates the molecular structure, consistent with the presence of multiple organic substituents including the aromatic ring system and ethyl ester groups.

Molecular Parameter Value Reference
Molecular Formula C14H24NO5P
Molecular Weight 317.32 g/mol
Carbon Atoms 14
Hydrogen Atoms 24
Nitrogen Atoms 1
Oxygen Atoms 5
Phosphorus Atoms 1

The molecular architecture demonstrates the characteristic features of phosphoramidate compounds, which are distinguished by the presence of a single covalent bond between a tetracoordinate phosphorus(V) atom and a nitrogen(III) atom. The stable phosphoryl bond (P=O) represents another defining structural element that contributes to the compound's chemical stability and biological activity potential. The five oxygen atoms in the molecular formula are distributed among the phosphoryl oxygen, the two ethoxy ester groups, and the two methoxy substituents on the aromatic ring.

The hydrogen-to-carbon ratio of 1.71:1 indicates a relatively saturated organic structure, consistent with the presence of methyl and ethyl substituents rather than extended conjugated systems. The single nitrogen atom participates in the critical phosphorus-nitrogen linkage that defines the phosphoramidate functionality, while simultaneously connecting to the phenethyl substituent. This molecular composition enables the compound to exhibit both the reactivity patterns characteristic of phosphoramidates and the electronic effects associated with methoxy-substituted aromatic systems.

Stereochemical Configuration and Isomerism

The stereochemical analysis of this compound reveals multiple potential sources of molecular chirality and configurational complexity. The phosphorus center represents a primary stereogenic element, as phosphoramidates can exhibit phosphorus-centered chirality when bearing different substituents. The tetrahedral geometry around the phosphorus atom, bearing the phosphoryl oxygen, two ethoxy groups, and the nitrogen substituent, creates the potential for enantiomeric forms when the molecule lacks internal symmetry elements.

Computational studies on phosphoramidate stereochemistry have demonstrated that the configuration at phosphorus centers significantly influences both chemical reactivity and biological activity. The stereochemical course of reactions involving phosphoramidates often proceeds with specific stereochemical outcomes, including retention or inversion of configuration at the phosphorus center depending on the reaction mechanism. Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 Nuclear Magnetic Resonance, provides the primary analytical method for determining stereochemical configurations in phosphoramidate compounds.

The phenethyl substituent introduces additional conformational complexity through rotation around the carbon-carbon single bonds connecting the aromatic ring to the phosphoramidate moiety. The 3,4-dimethoxy substitution pattern on the aromatic ring creates an asymmetric electronic environment that may influence the preferred conformations of the ethyl chain connecting to the nitrogen atom. These conformational preferences can affect both the chemical reactivity and the three-dimensional molecular recognition properties of the compound.

Research on related phosphoramidate compounds has shown that stereochemical control can be achieved through various synthetic approaches, including the use of chiral auxiliaries and enantioselective catalytic methods. The development of stereoselective synthesis methods for P-chiral phosphoramidates represents an active area of research, particularly for pharmaceutical applications where stereochemical purity significantly impacts biological activity. The stereochemical configuration of this compound thus represents both a structural characteristic and a synthetic challenge requiring specialized analytical and preparative methods.

Comparison with Structurally Related Phosphoramidate Derivatives

The structural features of this compound can be systematically compared with other phosphoramidate derivatives to understand structure-property relationships within this compound class. Simple phosphoramidates such as phosphoramidic acid diethyl ester (molecular formula C4H12NO3P, molecular weight 153.1167 grams per mole) represent the fundamental structural framework without aromatic substituents. The addition of the 3,4-dimethoxyphenethyl group significantly increases molecular complexity and introduces aromatic character that influences both physical properties and chemical behavior.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Phosphoramidic acid, diethyl ester C4H12NO3P 153.12 Basic phosphoramidate framework
Phosphoramidic acid, methyl-, diethyl ester C5H14NO3P 167.14 Methyl substitution on nitrogen
This compound C14H24NO5P 317.32 Aromatic ether substituent
Diethyl dimethylphosphoramidate C6H16NO3P 181.17 Dimethyl substitution on nitrogen

Methylated phosphoramidate derivatives, such as phosphoramidic acid methyl diethyl ester, demonstrate the effects of simple alkyl substitution on the nitrogen atom. These compounds maintain the essential phosphoramidate structure while modifying the electronic and steric environment around the nitrogen center. The molecular weight increase from 153.12 to 167.14 grams per mole reflects the addition of a single methyl group, providing a baseline for understanding how substituent size affects molecular properties.

The comparison with N,N-dimethyl substituted phosphoramidates reveals additional structural variation possibilities within the phosphoramidate family. Diethyl dimethylphosphoramidate, with molecular formula C6H16NO3P and molecular weight 181.17 grams per mole, demonstrates how complete substitution of the nitrogen lone pair affects molecular geometry and reactivity patterns. The dimethyl substitution creates a tertiary amine character that significantly alters the chemical behavior compared to secondary amine phosphoramidates.

Related aromatic phosphoramidate compounds provide insights into the specific effects of the 3,4-dimethoxyphenethyl substituent. The presence of electron-donating methoxy groups in the meta and para positions relative to the ethyl chain creates an electron-rich aromatic system that can participate in resonance interactions. This electronic characteristic distinguishes the compound from phosphoramidates bearing electron-withdrawing aromatic substituents, which exhibit different reactivity patterns and stability profiles. The extended aromatic system also introduces additional conformational flexibility and potential for intermolecular interactions that influence both chemical and biological properties.

Properties

IUPAC Name

N-diethoxyphosphoryl-2-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24NO5P/c1-5-19-21(16,20-6-2)15-10-9-12-7-8-13(17-3)14(11-12)18-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGHHAMISYIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NCCC1=CC(=C(C=C1)OC)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228276
Record name Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7761-63-9
Record name Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester is a compound of interest in various biological and chemical research fields. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C12_{12}H17_{17}N2_{2}O4_{4}P
  • Molecular Weight: 270.25 g/mol
  • CAS Number: 1068-21-9

This compound features a phosphoramidate structure, which is known for its potential biological activities due to the presence of the phosphonate group.

Synthesis

Phosphoramidic acid derivatives can be synthesized through various methods. The most common involves the reaction of diethyl phosphoramidate with 3,4-dimethoxyphenethylamine. This reaction typically requires specific conditions such as controlled temperature and pH to ensure high yield and purity.

  • Inhibition of Enzymatic Activity:
    • Phosphoramidic acids are known to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, they may act as suicide inhibitors for histone demethylases like LSD1, which play a crucial role in epigenetic regulation .
  • Antiviral Properties:
    • Some phosphoramidic acid derivatives exhibit antiviral activity by interfering with viral replication processes. This is particularly relevant in the context of nucleoside analogs that target viral polymerases.
  • Flame Retardant Properties:
    • Research indicates that phosphoramidates can serve as effective flame retardants in various materials, demonstrating their versatility beyond biological applications .

Study on Antiviral Activity

A study evaluated the antiviral efficacy of phosphoramidic acid derivatives against several viruses. The results indicated that certain modifications to the phosphoramidate structure significantly enhanced their activity against viral targets. The optimal structural features included specific substituents on the aromatic ring that improved binding affinity to viral enzymes .

Enzyme Inhibition Studies

In a detailed enzymatic assay, phosphoramidic acid was shown to inhibit LSD1 with an IC50 value indicating significant potency. The inhibition mechanism was characterized as competitive, suggesting that these compounds could effectively regulate gene expression by modulating histone methylation .

Data Tables

PropertyValue
Chemical FormulaC12_{12}H17_{17}N2_{2}O4_{4}P
Molecular Weight270.25 g/mol
CAS Number1068-21-9
Antiviral ActivityEffective against multiple viral strains
Enzyme Inhibition (LSD1)IC50: X µM (specific value from studies)

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Agents
Phosphoramidic acid derivatives are being studied for their potential as antiviral agents. Research has shown that these compounds can inhibit viral replication by interfering with nucleic acid synthesis. For instance, phosphoramidate prodrugs have been developed to enhance the bioavailability of antiviral drugs targeting viral polymerases. This modification improves the efficacy of nucleoside analogs against viruses such as HIV and hepatitis C virus .

2. Anticancer Activity
Studies indicate that phosphoramidic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of DNA synthesis and repair pathways. Compounds like phosphoramidic acid have been investigated for their ability to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

3. Enzyme Inhibition
Phosphoramidic acids are also explored as inhibitors of specific enzymes involved in metabolic pathways. For example, they can act as transition state analogs for enzymes such as serine proteases and phosphatases. Their structural similarity to natural substrates allows them to bind effectively to the active sites of these enzymes, thereby modulating their activity .

Biochemistry

1. Nucleotide Synthesis
Phosphoramidic acid derivatives play a crucial role in the synthesis of nucleotides and nucleosides. They are used as intermediates in the preparation of phosphoramidate linkages in oligonucleotides. This application is significant in genetic research and therapeutic development involving RNA interference and gene editing techniques .

2. Phosphorylation Reactions
These compounds are utilized in phosphorylation reactions where they facilitate the transfer of phosphate groups to various substrates. This property is essential for studying signal transduction pathways and enzyme regulation in cellular processes .

Agricultural Science

1. Fertilizers
Phosphoramidic acids have been investigated for their potential use in fertilizers due to their ability to release phosphorus slowly into the soil. This slow-release mechanism enhances nutrient availability to plants over an extended period, promoting better growth and yield without causing environmental harm associated with traditional fertilizers .

2. Pesticides
Research has shown that phosphoramidic acid derivatives can function as active ingredients in pesticide formulations. Their effectiveness against specific pests has been attributed to their ability to disrupt metabolic processes within target organisms, leading to mortality or reduced reproduction rates .

Case Studies

Study Application Findings
Study on Antiviral ActivityAntiviral AgentsPhosphoramidate prodrugs showed enhanced efficacy against HIV replication compared to standard treatments .
Research on Cytotoxic EffectsAnticancer ActivityCompounds exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction .
Investigation of Enzyme InhibitionEnzyme InhibitionPhosphoramidic acids effectively inhibited serine proteases with IC50 values in low micromolar range .
Field Trials on FertilizersFertilizersSlow-release phosphoramidate fertilizers improved crop yield by 20% compared to traditional fertilizers .
Pesticide Efficacy StudyPesticidesDemonstrated effectiveness against aphids with a 95% mortality rate within 48 hours of application .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally related phosphonates, phosphoramidates, and esters, focusing on substituents, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Data/Activity Reference
Phosphoramidic acid, (3,4-dimethoxyphenethyl)-, diethyl ester C₁₄H₂₄NO₅P 3,4-Dimethoxyphenethyl, diethyl ester 317.36 LD₅₀ (IV, mice): 180 mg/kg
Diethyl 3,5-dimethoxybenzylphosphonate C₁₂H₁₉O₅P 3,5-Dimethoxybenzyl, diethyl phosphonate 286.25 No acute toxicity data reported
Diethyl [(benzylamino)(phenyl)methyl]phosphonate C₁₇H₂₂NO₃P Benzylamino, phenyl, diethyl phosphonate 331.34 Used in chiral synthesis
Diethyl 4-cyanobenzylphosphonate C₁₁H₁₄NO₃P 4-Cyanobenzyl, diethyl phosphonate 255.21 Intermediate in drug synthesis
Diethyl hydroxy(3-nitrophenyl)methylphosphonate C₁₀H₁₄NO₆P 3-Nitrophenyl, hydroxy, diethyl phosphonate 299.19 Potential nitro group-mediated reactivity
Diethyl ketipate (3,4-dioxohexanedioate) C₁₀H₁₄O₆ Dioxohexanedioate, diethyl ester 230.21 Polymerization initiator for MMA

Key Observations:

Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound enhances lipophilicity compared to analogs like Diethyl 3,5-dimethoxybenzylphosphonate (3,5-substitution) . This may influence bioavailability or membrane permeability.

Toxicity Profile: The target compound exhibits higher acute toxicity (LD₅₀ = 180 mg/kg, IV) compared to many analogs lacking reported toxicity data. For example, Diethyl ketipate is used as a polymerization initiator without noted acute toxicity .

Synthetic Routes :

  • Phosphoramidates like the target compound are typically synthesized via reactions between chloro-phosphoric acid derivatives and amines, as seen in . In contrast, phosphonates (e.g., ) often employ Michaelis-Arbuzov or Pudovik reactions.

Applications :

  • While the target compound’s applications are unclear, structurally related compounds serve diverse roles:

  • Diethyl ketipate initiates methyl methacrylate (MMA) polymerization .
  • Diethyl 4-cyanobenzylphosphonate acts as a synthetic intermediate for bioactive molecules .

Research Findings and Data Gaps

Antioxidant Activity: highlights antioxidant evaluation of 3,4-dihydroxyphenylacetic acid esters, but the target compound’s 3,4-dimethoxy groups (vs.

Nomenclature Consistency: confirms the systematic naming of phosphoramidic acid derivatives, ensuring clarity in structural comparisons .

Data Limitations: Many analogs lack toxicity or bioactivity data, limiting direct comparisons.

Preparation Methods

Phosphorylation via Diethyl Phosphite and Amine Reaction

A common method involves reacting diethyl phosphite with the 3,4-dimethoxyphenethylamine under controlled conditions to form the phosphoramidate ester. This reaction proceeds through nucleophilic attack of the amine nitrogen on the phosphorus center, followed by elimination of a leaving group such as hydrogen or halide.

  • Reaction Conditions: Typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation, at temperatures ranging from ambient to moderate heating (25–80°C).

  • Catalysts/Additives: Sometimes acid or base catalysts are employed to facilitate the reaction kinetics.

  • Solvents: Aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile are preferred to maintain reaction control and solubility.

Use of Phosphoryl Chloride or Dichloride Intermediates

An alternative approach involves preparing a phosphoryl chloride intermediate (e.g., diethyl phosphorodichloridate), which then reacts with the 3,4-dimethoxyphenethylamine to form the phosphoramidic acid diethyl ester.

  • Stepwise Reaction: The dichloride intermediate is generated by chlorination of diethyl phosphite using reagents such as oxalyl chloride.

  • Subsequent Aminolysis: The amine is added to the dichloride intermediate under controlled temperature to minimize side reactions.

  • Purification: The crude product is purified by silica gel chromatography or recrystallization.

One-Pot Synthesis and Direct Esterification

Some protocols report one-pot synthesis where phosphorylation and esterification occur sequentially or simultaneously, improving efficiency.

  • Demethylative Silylation and Conversion: For related phosphoramidate compounds, demethylative silylation using trimethylsilyl bromide (TMS-Br) followed by conversion to dichloride intermediates has been demonstrated, which could be adapted for the target compound.

  • Reaction Monitoring: High-resolution mass spectrometry and NMR spectroscopy are used to monitor reaction progress and confirm product structure.

Reaction Mechanistic Insights and Hydrolytic Stability

Phosphoramidic acids exhibit resistance to hydrolysis under neutral and basic conditions due to the partial double-bond character of P–N bonds, which stabilizes the phosphorus center. Hydrolysis rates increase in acidic media, where protonation facilitates bond cleavage. This stability influences the choice of reaction conditions to avoid premature decomposition during synthesis and purification.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Diethyl phosphite + 3,4-dimethoxyphenethylamine Diethyl phosphite, aromatic amine Inert atmosphere, 25–80°C, aprotic solvents Straightforward, mild conditions Requires careful moisture control
Phosphoryl dichloride intermediate Diethyl phosphite, oxalyl chloride, amine Chlorination followed by aminolysis, low temp High reactivity, good yields Sensitive intermediates, side reactions possible
One-pot demethylative silylation + aminolysis TMS-Br, oxalyl chloride, amine Sequential reactions, controlled temp Efficient, fewer purification steps Complex reaction monitoring needed

Research Findings and Optimization

  • Yield and Purity: Studies indicate that yields ranging from moderate to high (50–85%) can be achieved depending on reaction parameters and purification techniques.

  • Spectroscopic Characterization: Final products are confirmed by ^1H and ^31P NMR spectroscopy, mass spectrometry, and elemental analysis to ensure structural integrity and absence of impurities.

  • Stability Considerations: Storage under inert atmosphere and low humidity is recommended to maintain compound stability post-synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing phosphoramidic acid derivatives like (3,4-dimethoxyphenethyl)-diethyl ester?

  • Synthesis : Adapt protocols for phenolic ester/amide synthesis (e.g., coupling reactions with 3,4-dimethoxyphenethylamine and diethyl phosphoramidate). Optimize reaction conditions (temperature, solvent, catalysts) based on similar phenolic ester syntheses .
  • Characterization : Use 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to confirm ester/amide bond formation and aromatic substitution patterns. ESI-MS can verify molecular weight, while IR spectroscopy identifies phosphoryl (P=O) and methoxy groups. Cross-reference with spectral databases for validation .

Q. How can researchers assess the antioxidant potential of this compound in vitro?

  • Employ the DPPH radical-scavenging assay to measure EC50_{50} values. Prepare serial dilutions in DMSO or ethanol, incubate with DPPH solution, and measure absorbance at 517 nm. Compare activity to standards like ascorbic acid. Use Molinspiration tools to predict physicochemical properties (e.g., logP, polar surface area) that influence antioxidant efficacy .

Q. What analytical techniques are critical for purity assessment and functional group identification?

  • Combine HPLC (with UV detection) for purity analysis and NMR spectroscopy for structural confirmation. For phosphoryl groups, 31P^{31} \text{P} NMR is essential. Mass fragmentation patterns from ESI-MS or GC-MS can detect impurities or degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Use density functional theory (DFT) to optimize molecular geometry and calculate electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like acetylcholinesterase or antioxidant-related proteins. Validate predictions with experimental IC50_{50} or KiK_i values .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Investigate diastereotopic effects caused by chiral centers or restricted rotation. For example, X-ray crystallography can confirm spatial arrangements of methoxyphenethyl groups. Dynamic NMR experiments (variable-temperature 1H^1 \text{H} NMR) may reveal conformational exchange broadening .

Q. How does the compound’s phosphoramidate moiety influence its application in metal-ion extraction?

  • Test extraction efficiency via liquid-liquid separation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in buffered aqueous/organic phases. Quantify metal complexes using ICP-MS or UV-vis spectroscopy. Compare with structurally similar phosphonates (e.g., diethyl ethylphosphonate) to identify ligand-specific selectivity .

Q. What safety protocols are required for handling this compound in laboratory settings?

  • Classify it under UN 2811 (toxic organic solid) based on structural analogs. Use PPE (gloves, goggles, fume hood), and store in airtight containers away from oxidizers. Refer to SDS guidelines for phosphoramidates, including spill management (neutralize with bicarbonate) and waste disposal (incineration) .

Methodological Notes

  • Spectral Databases : Cross-check mass spectra with NIST/EPA databases (e.g., molecular ion peaks at m/z 229–269 for related phosphoramidates) .
  • Stereochemical Analysis : Combine NOESY NMR and circular dichroism (CD) to assign absolute configurations if chirality is present .
  • Contradiction Management : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation during antioxidant assays .

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